2-(2,4-dichlorophenoxy)-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2,4-DICHLOROPHENOXY-N-(2,3-DICHLOROPHENYL)ACETAMIDE is a chemical compound with the molecular formula C14H9Cl4NO2 and a molecular weight of 365045 It is a derivative of 2,4-dichlorophenoxyacetic acid, which is known for its use as a herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROPHENOXY-N-(2,3-DICHLOROPHENYL)ACETAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2,3-dichloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLOROPHENOXY-N-(2,3-DICHLOROPHENYL)ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2,4-DICHLOROPHENOXY-N-(2,3-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and herbicidal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,4-DICHLOROPHENOXY-N-(2,3-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For example, derivatives of 2,4-dichlorophenoxyacetic acid are known to selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response. The compound may also interact with other enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DICHLOROPHENOXY)-N-(2,6-DICHLOROPHENYL)ACETAMIDE
- 2-(2,4-DICHLOROPHENOXY)-N-(DIPHENYLMETHYL)ACETAMIDE
- 2-(2,6-DICHLOROPHENOXY)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
- 2-(4-CHLOROPHENOXY)-N-(2,3-DICHLOROPHENYL)ACETAMIDE
Uniqueness
2,4-DICHLOROPHENOXY-N-(2,3-DICHLOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple chloro substituents can enhance its stability and potentially increase its efficacy in various applications .
Properties
Molecular Formula |
C14H9Cl4NO2 |
---|---|
Molecular Weight |
365.0 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-8-4-5-12(10(17)6-8)21-7-13(20)19-11-3-1-2-9(16)14(11)18/h1-6H,7H2,(H,19,20) |
InChI Key |
PIJZDJGPZQDCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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